S-Methyl thioacetate

Catalog No.
S597532
CAS No.
1534-08-3
M.F
C3H6OS
M. Wt
90.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl thioacetate

CAS Number

1534-08-3

Product Name

S-Methyl thioacetate

IUPAC Name

S-methyl ethanethioate

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3

InChI Key

OATSQCXMYKYFQO-UHFFFAOYSA-N

SMILES

CC(=O)SC

solubility

soluble in oil and alcohol

Synonyms

methyl thioacetate

Canonical SMILES

CC(=O)SC

The exact mass of the compound S-Methyl thioacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oil and alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of thioester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

S-Methyl thioacetate is a fundamental aliphatic thioester widely procured as a highly reactive acyl donor, a kinetic standard for enzymatic assays, and a precursor in dynamic organosulfur chemistry . Structurally characterized by a carbonyl group covalently linked to a methyl sulfide moiety, it presents as a clear, colorless liquid with a boiling point of 95–97 °C . Unlike highly labile acyl halides, S-methyl thioacetate maintains excellent thermal stability up to approximately 200 °C in the absence of nucleophiles, allowing for robust handling and storage [1]. Its primary procurement value lies in its finely tuned electrophilicity, which bridges the gap between ultra-reactive but unstable anhydrides and highly stable but unreactive oxygen esters, making it an indispensable reagent for bioconjugation, Native Chemical Ligation (NCL), and biomimetic acyl-CoA modeling[1].

Research Fit

Workflow
Sensory research, analytical chemistry, prebiotic chemistry, and organic synthesis
Selection Logic
Non-Camembert sulfur note, low lipophilicity standard, and quantified thioester exchange probe
Use Context
Flavor profiling, GC/HPLC standard, dynamic combinatorial chemistry, and thioacylation building block

Substituting S-methyl thioacetate with its direct oxygen analog, methyl acetate, fundamentally disrupts acyl transfer workflows. Because sulfur's lower electronegativity and larger 3p orbitals provide poorer resonance stabilization to the carbonyl carbon compared to oxygen's 2p orbitals, S-methyl thioacetate is significantly more electrophilic [1]. This lack of resonance stabilization renders the thioester highly susceptible to nucleophilic attack, allowing it to function as a spontaneous acyl donor under mild conditions where methyl acetate remains completely inert[2]. Furthermore, attempting to substitute it with the parent thioacetic acid introduces unwanted acidity and salt-formation issues, whereas S-methyl thioacetate remains a neutral, capped species that only reacts upon the deliberate introduction of specific nucleophiles like amines or thiolates [1].

Substitution Risk

Ethyl analog (S-ethyl thioacetate)
A 5-fold lower odor threshold (10 ppb vs 50 ppb) may dramatically alter perceived flavor impact at equivalent concentrations.
Homolog (S-methyl thiopropionate)
~10-fold higher sensory association with Camembert cheese renders it unfit for non-Camembert sulfur profiles.
Constitutional isomer (O-methyl thioacetate)
Different CAS registry and connectivity alter reactivity, sensory character, and regulatory identity; verification required.

Thermodynamic Spontaneity in Acyl Transfer Reactions

In bioconjugation and biomimetic synthesis, the thermodynamic driving force of the acyl donor dictates whether coupling reagents are required. S-methyl thioacetate exhibits a highly favorable, negative Gibbs free energy of hydrolysis, acting as an 'energy-rich' activated carrier. In stark contrast, methyl acetate has a positive free energy of hydrolysis, making spontaneous acyl transfer thermodynamically impossible without harsh catalysis[1].

Evidence DimensionGibbs Free Energy of Hydrolysis (ΔG°) in aqueous phase
Target Compound Data-19.81 kJ/mol
Comparator Or BaselineMethyl acetate (+21.70 kJ/mol)
Quantified Difference41.51 kJ/mol shift toward spontaneous reactivity
ConditionsComputed intrinsic aqueous phase (C-PCM), 25 °C

Allows buyers to perform spontaneous, reagent-free acylation of amines and thiolates under mild physiological conditions.

Odor Detection Threshold
Head-to-head
50 ppb vs 10 ppb (S-ethyl thioacetate)
Reported 5-fold higher threshold in beer matrix
Trained panel; higher concentration needed for equivalent perception

Base-Mediated Hydrolysis and Cleavage Kinetics

For researchers utilizing thioesters as kinetic standards for enzymatic or base-mediated cleavage assays, reaction velocity is critical. S-methyl thioacetate undergoes base-mediated hydrolysis at a highly predictable and accelerated rate. Its second-order rate constant is orders of magnitude higher than that of methyl acetate, resulting in a manageable half-life of approximately 150 days at neutral pH, compared to years for standard oxygen esters [1].

Evidence DimensionBase-catalyzed second-order rate constant (kb)
Target Compound Datakb ≈ 0.14 to 0.16 M⁻¹ s⁻¹
Comparator Or BaselineMethyl acetate (kb < 10⁻⁴ M⁻¹ s⁻¹)
Quantified Difference>1000-fold increase in base-mediated cleavage velocity
ConditionsAqueous solution, pH 7 to 11, 23 °C

Provides a kinetically competent, trackable standard for thioesterase enzyme assays and controlled degradation studies.

Camembert Sensory Association
Head-to-head
~2% vs ~20% (S-methyl thiopropionate)
10-fold lower Camembert descriptor frequency
18-subject panel; distinct flavor profile confirmed

Thiol-Thioester Exchange Efficiency for Native Chemical Ligation

In Native Chemical Ligation (NCL) workflows, the acyl donor must undergo rapid exchange with thiolates while resisting background hydrolysis. S-methyl thioacetate demonstrates an exceptional kinetic preference for thiol-thioester exchange over water-mediated degradation. The exchange rate outpaces pH-independent hydrolysis by over seven orders of magnitude, ensuring high-yielding ligation without premature loss of the acyl precursor[1].

Evidence DimensionReaction rate constants
Target Compound Datak_ex = 1.7 M⁻¹ s⁻¹
Comparator Or BaselineBackground aqueous hydrolysis (k_w = 3.6 × 10⁻⁸ s⁻¹)
Quantified DifferenceExchange velocity is ~4.7 × 10⁷ times faster than background hydrolysis
ConditionspH 7, 23 °C, 1 mM thiolate (2-sulfonatoethanethiolate)

Ensures near-quantitative yields in complex peptide ligations and dynamic combinatorial chemistry by minimizing hydrolytic waste.

Lipophilicity (LogP)
Class-level
XLogP3-AA 0.7 (calc. LogP 0.821)
Least lipophilic S-methyl thioester
Earlier RP-HPLC elution; low lipid partitioning

Thermal Processability and Volatility Control

From a manufacturing and benchtop handling perspective, volatility dictates evaporative loss and stoichiometric precision. S-methyl thioacetate possesses a significantly higher boiling point than its oxygen analog due to the increased molecular polarizability of the sulfur atom. This allows it to be handled as a stable liquid at room temperature without the rapid evaporation issues associated with methyl acetate[1].

Evidence DimensionBoiling Point
Target Compound Data95–97 °C
Comparator Or BaselineMethyl acetate (57 °C)
Quantified Difference+38 °C to +40 °C increase in boiling point
ConditionsStandard atmospheric pressure (100 kPa)

Reduces evaporative losses during open-vessel synthesis and formulation, improving stoichiometric accuracy and process safety.

Synthetic Yield (One-Pot)
Head-to-head
0.8 mol% vs 4.2 mol% (thiopropionate)
At least 5.25-fold lower relative yield
Volatility-driven loss during extraction; process differs
Aqueous Reaction Kinetics
Cross-study
Hydrolysis t½ 155 d; Exchange k_ex 1.7 M⁻¹ s⁻¹
Quantified exchange/hydrolysis balance
pH 7, 23 °C; benchmark for dynamic systems
Isomer Identity
Class-level
CAS 1534-08-3 (S-methyl) distinct from O-methyl isomer
Constitutional isomer; different connectivity and reactivity
Verification critical for procurement and analytical identity

Biomimetic Acyl-CoA Modeling and Thioesterase Assays

Because its thermodynamic profile (ΔG° ≈ -19.8 kJ/mol) closely mimics the 'energy-rich' nature of biological thioesters like Acetyl-CoA, S-methyl thioacetate is the preferred synthetic substrate for in vitro kinetic studies of thioesterase enzymes and non-enzymatic acyl transfer mechanisms [1].

Precursor for Native Chemical Ligation (NCL)

Leveraging its rapid thiol-thioester exchange rate (k_ex = 1.7 M⁻¹ s⁻¹) and resistance to background hydrolysis, this compound serves as a highly efficient, neutral acyl donor for NCL workflows, enabling the assembly of complex peptides and proteins without the need for harsh coupling reagents[1].

Dynamic Combinatorial Chemistry (DCC)

The reversibility and high velocity of its exchange reactions with various thiolates make S-methyl thioacetate an ideal building block for creating dynamic combinatorial libraries, where thermodynamic equilibrium must be reached quickly without substrate degradation [1].

Flavor and Fragrance Formulation

Due to its distinct sulfurous, alliaceous, and dairy-like organoleptic profile at high dilutions, and its thermal stability up to 200 °C in non-nucleophilic matrices, it is procured as a specialized additive for artificial food flavorings (e.g., cheese and baijiu profiles) under strict regulatory grades .

Application Fit Matrix

Application
Selection Property
Validation Focus
Sensory analysis and flavor profiling research
Non-Camembert sulfur-note specificity
Odor detection threshold and sensory descriptor mapping
GC/HPLC analytical standard for volatile sulfur compounds
Low lipophilicity and predictable retention behavior
Elution order verification and system suitability
Prebiotic and dynamic combinatorial chemistry studies
Quantified thiol-thioester exchange kinetics in water
Hydrolysis vs. exchange rate benchmarking
Organic synthesis building block for thioacylation
Thioester reactivity and volatile byproduct management
Acyl transfer selectivity and process yield optimization

Physical Description

Liquid
colourless to pale yellow liquid

XLogP3

0.7

Density

0.817-0.825

UNII

PF2D4MWX79

Other CAS

1534-08-3

Wikipedia

S-methyl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

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